4-n-Hexylphenylhydrazine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of phenylhydrazine derivatives can involve multiple steps and may yield products with significant biological activity. For example, the N'-acetyl derivative of 4-hydroxymethyl-phenylhydrazine, a metabolite of agaritine, was synthesized for a study to investigate its tumorigenic potential in mice . Similarly, a five-step synthesis of 4-Hydroxynonenal (4-HNE) was described, and its reactivity with various fluorinated phenylhydrazines was explored . These studies suggest that the synthesis of phenylhydrazine derivatives can be complex and tailored for specific research purposes.
Molecular Structure Analysis
The molecular structure of phenylhydrazine derivatives is crucial for their biological activity and interaction with other molecules. The papers provided discuss the structures of various phenylhydrazine derivatives, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative, which are stabilized by extensive intramolecular hydrogen bonds . These structural details are important for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Phenylhydrazine derivatives can undergo a range of chemical reactions, depending on their specific functional groups and the reaction conditions. For instance, the reactivity of 4-HNE with various fluorinated phenylhydrazines was studied, showing that these compounds can form hydrazones and undergo further reactions such as intramolecular cyclization . These reactions are significant for the derivatization and detection of key biomarkers in biological samples.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylhydrazine derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. For example, the electrochemical properties of hydrazine and its derivatives are utilized in sensors for detecting water pollutants . The stability and favorable UV absorbance of certain phenylhydrazine derivatives make them suitable candidates for analytical derivatizations . Moreover, the ability of these compounds to form stable derivatives with other substances is leveraged in HPLC methods for detecting potential genotoxic impurities in pharmaceutical formulations .
Relevant Case Studies
Several case studies highlight the biological and environmental significance of phenylhydrazine derivatives. The tumorigenic potential of N'-acetyl-4-(hydroxymethyl)phenylhydrazine was investigated in mice, showing an increased incidence of lung and blood vessel tumors . Another study examined the tumorigenic potential of 4-substituted phenylhydrazines, revealing that 4-Methylphenylhydrazine hydrochloride induced a significant incidence of fibrosarcomas in male mice . These findings underscore the importance of understanding the biological effects of phenylhydrazine derivatives.
properties
IUPAC Name |
(4-hexylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGGYWXGDEGAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375463 |
Source
|
Record name | 4-n-Hexylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Hexylphenylhydrazine hydrochloride | |
CAS RN |
126062-51-9 |
Source
|
Record name | 4-n-Hexylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Hexylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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